(R)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)pyrimidine-5-carboxamide
Description
(R)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)pyrimidine-5-carboxamide is a pyrimidine-based small molecule characterized by a trisubstituted pyrimidine core. Key structural features include:
Properties
Molecular Formula |
C18H23N5O3 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-4-[(4-methoxyphenyl)methylamino]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H23N5O3/c1-26-14-6-4-12(5-7-14)9-20-17-15(16(19)25)10-21-18(22-17)23-8-2-3-13(23)11-24/h4-7,10,13,24H,2-3,8-9,11H2,1H3,(H2,19,25)(H,20,21,22)/t13-/m1/s1 |
InChI Key |
MSSJRIQXZRQDLD-CYBMUJFWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)N)N3CCC[C@@H]3CO |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)N)N3CCCC3CO |
Origin of Product |
United States |
Biological Activity
(R)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)pyrimidine-5-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure
The compound features a pyrimidine core with a hydroxymethyl-pyrrolidine moiety and a methoxybenzyl substituent. Its structural formula can be represented as follows:
Pharmacological Properties
Recent studies have highlighted several key biological activities associated with this compound:
1. Anticancer Activity
Research indicates that compounds with similar structures have shown efficacy against various cancer cell lines. For instance, derivatives of pyrimidine have been reported to inhibit tumor growth in vitro and in vivo by targeting specific kinases involved in cancer progression .
2. Antimicrobial Properties
The compound exhibits antimicrobial activity, particularly against Gram-positive bacteria. This is significant given the rising concern over antibiotic resistance. Similar benzyl derivatives have demonstrated varying degrees of antibacterial efficacy, suggesting that modifications to the benzyl group can influence activity .
3. Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition, which is crucial for regulating cell signaling pathways involved in cancer and other diseases .
The precise mechanism of action for (R)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)pyrimidine-5-carboxamide is still under investigation. However, it is hypothesized to interact with specific receptors or enzymes based on its structural components.
Case Studies
Several case studies illustrate the biological activity of related compounds:
Case Study 1: Anticancer Activity
A study involving a series of pyrimidine derivatives showed that modifications to the methoxybenzyl group enhanced cytotoxicity against breast cancer cells. The most potent derivative exhibited an IC50 value in the low micromolar range, indicating strong inhibitory effects on cell proliferation .
Case Study 2: Antimicrobial Efficacy
In another investigation, a related compound was tested against various bacterial strains. The results indicated significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or alkaline conditions to form the corresponding carboxylic acid. This reaction is critical for modifying pharmacological properties or synthesizing metabolites.
Conditions and Outcomes:
This hydrolysis is facilitated by the electron-withdrawing pyrimidine ring, which activates the amide bond toward nucleophilic attack. The carboxylic acid derivative (CID 145708839) is a known metabolite and synthetic intermediate .
Oxidation of the Hydroxymethyl Group
The primary alcohol (-CHOH) on the pyrrolidine ring is susceptible to oxidation, forming a carboxylic acid under strong oxidizing conditions.
Key Reactions:
Oxidation enhances water solubility but may reduce target-binding affinity due to increased polarity.
Demethylation of the Methoxy Group
The 4-methoxybenzyl group undergoes demethylation under acidic conditions, yielding a phenolic -OH group. This reaction is relevant for probing structure-activity relationships.
Experimental Data:
-
Reagents: 48% HBr, glacial acetic acid
-
Conditions: 120°C, 6h
-
Product: 4-((4-Hydroxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxamide
-
Yield: 68% (HPLC purity >95%)
Demethylation alters electronic properties, potentially enhancing interactions with polar enzyme residues .
Nucleophilic Substitution at the Pyrimidine Ring
The pyrimidine core participates in substitution reactions, particularly at the 2- and 4-positions, depending on leaving groups.
Example Reaction:
-
Substrate: Chloro derivative at position 2
-
Reagents: L-prolinol, DMF, KCO
-
Conditions: 80°C, 8h
-
Product: (R)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)pyrimidine-5-carboxamide
This step is pivotal in synthesis, leveraging the pyrimidine's electrophilic character .
Acylation of the Amino Group
The primary amine on the 4-methoxybenzyl group reacts with acylating agents to form secondary amides.
Typical Protocol:
-
Reagents: Acetic anhydride, pyridine
-
Conditions: RT, 12h
-
Product: 4-((4-Methoxybenzyl)(acetyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxamide
-
Application: Improves metabolic stability by blocking enzymatic deamination.
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
-
Acidic (pH 1.2): Rapid hydrolysis of the carboxamide (t = 2h).
-
Neutral (pH 7.4): Stable for >24h.
-
Basic (pH 9.0): Partial oxidation of the hydroxymethyl group .
Comparative Reactivity Table
| Functional Group | Reaction Type | Reagents | Key Product |
|---|---|---|---|
| Carboxamide | Hydrolysis | NaOH/HCl | Carboxylic acid |
| Hydroxymethyl | Oxidation | KMnO | Carboxylic acid |
| Methoxy | Demethylation | HBr | Phenolic -OH |
| Amino | Acylation | AcO | Acetylated amine |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Key Observations:
- Substitution at Position 2: The (R)-pyrrolidin-1-yl group in the target compound distinguishes it from other pyrimidine carboxamides, such as LY2409881 (thienopyrimidine core) and DB06969 (thieno[2,3-d]pyrimidine). This group may improve metabolic stability compared to simpler alkyl or aryl substituents .
- Position 4: The 4-methoxybenzylamino group contrasts with the dichlorophenyl or pyridinyl groups in other analogues, suggesting divergent target selectivity (e.g., CCR4 vs. kinase targets) .
- Carboxamide vs. Ester/Carboxylic Acid : describes an ethyl ester analogue of the target compound, which is less polar and likely exhibits reduced bioavailability compared to the carboxamide .
Pharmacological Activity and Structure-Activity Relationships (SAR)
- CCR4 Antagonists : Trisubstituted pyrimidine carboxamides (e.g., Compound 1, IC₅₀ = 0.078 μM) demonstrate that bulky substituents at positions 2 and 4 enhance chemotaxis inhibition. The target compound’s hydroxymethylpyrrolidine and 4-methoxybenzyl groups align with this trend .
- Hydrogen Bonding : The carboxamide group in the target compound is structurally analogous to barbiturates (e.g., buthalital), which form N–H⋯O chains for stability . This feature may enhance binding to proteolytic enzymes or receptors.
Q & A
Basic: What synthetic strategies are recommended for preparing (R)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)pyrimidine-5-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution to introduce the (R)-2-(hydroxymethyl)pyrrolidine moiety to the pyrimidine core.
- Buchwald–Hartwig coupling or reductive amination for attaching the 4-methoxybenzylamino group .
- Microwave-assisted synthesis may enhance reaction efficiency, as seen in related pyrimidine derivatives, reducing reaction times from hours to minutes .
- Purification via column chromatography (e.g., silica gel, eluting with DCM:MeOH gradients) and characterization by H/C NMR and ESI-MS.
Basic: How is the structural conformation of this compound validated in academic research?
Methodological Answer:
- X-ray crystallography is the gold standard for resolving 3D conformation. For example, dihedral angles between the pyrimidine ring and substituents (e.g., hydroxymethylpyrrolidine) can confirm stereochemistry .
- NMR spectroscopy (e.g., H-H COSY, NOESY) identifies spatial interactions between protons, validating the (R)-configuration of the pyrrolidine moiety .
- IR spectroscopy confirms functional groups (e.g., C=O at ~1620 cm, N-H stretches) .
Advanced: What structure-activity relationship (SAR) insights exist for pyrimidine-5-carboxamide derivatives targeting enzymes like acetylcholinesterase?
Methodological Answer:
- The pyrrolidine hydroxymethyl group enhances solubility and hydrogen-bonding interactions with catalytic sites, as shown in acetylcholinesterase inhibitors .
- 4-Methoxybenzylamino substitution modulates electron density, affecting binding affinity. Comparative studies with halogenated or alkylated analogs reveal methoxy’s optimal balance of hydrophobicity and steric effects .
- Kinetic assays (e.g., Ellman’s method) and molecular docking (AutoDock Vina) quantify inhibitory activity and predict binding modes .
Advanced: How can contradictory data on biological activity between studies be resolved?
Methodological Answer:
- Comparative assays under standardized conditions : Ensure consistent enzyme sources (e.g., recombinant human vs. bovine acetylcholinesterase) and buffer systems (pH 7.4 PBS) .
- Control for stereochemical purity : Use chiral HPLC to verify the (R)-enantiomer’s dominance, as racemic mixtures may skew activity data .
- Meta-analysis of crystal structures : Correlate binding poses (e.g., PyMOL visualization) with IC values to identify critical interactions .
Advanced: What computational methods are used to predict the compound’s conformational stability?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate energy minima for rotamers of the hydroxymethylpyrrolidine group .
- Molecular Dynamics (MD) Simulations : Simulate solvated systems (e.g., in water or DMSO) to assess flexibility of the 4-methoxybenzylamino moiety over 100-ns trajectories .
- Torsional angle analysis : Compare computational results with crystallographic data to validate force field parameters .
Basic: What analytical techniques are critical for assessing purity and stability?
Methodological Answer:
- HPLC-PDA/MS : Use a C18 column (ACN:HO + 0.1% formic acid) to detect impurities (>98% purity threshold) .
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (e.g., >200°C indicates thermal stability) .
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
Advanced: How can researchers address polymorphic variability in crystallographic studies?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Identify melting points and enthalpy changes to detect polymorphs .
- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures .
- Crystal structure prediction (CSP) : Use software like Mercury to model packing arrangements and solvent effects .
Advanced: What strategies identify biological targets beyond acetylcholinesterase for this compound?
Methodological Answer:
- Proteome-wide docking screens : Employ tools like SwissDock to prioritize kinases or GPCRs based on binding affinity .
- Cellular thermal shift assay (CETSA) : Monitor protein thermal stability shifts in cell lysates after compound treatment .
- Transcriptomic profiling : RNA-seq of treated cell lines (e.g., SH-SY5Y) to identify differentially expressed pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
